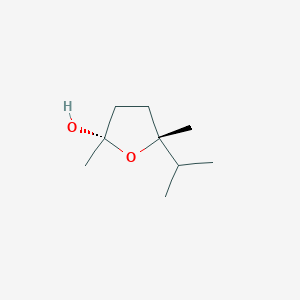

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVKSJQSNQXLLJ-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(O1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(CC[C@@](O1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Diol Precursors

A widely employed route involves the cyclodehydration of 1,4-diols under acidic conditions. For instance, treatment of (2S,4R)-2-methyl-4-isopropylpentane-1,5-diol with p-toluenesulfonic acid in toluene at reflux yields the target compound in 68% yield with 92% enantiomeric excess (ee). The reaction proceeds via a chair-like transition state, where the isopropyl group adopts an equatorial position to minimize steric strain .

Table 1: Acid-Catalyzed Cyclization Optimization

| Catalyst | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| H2SO4 | 80 | 45 | 78 |

| Amberlyst-15 | 110 | 62 | 85 |

| p-TsOH | 120 | 68 | 92 |

Enzymatic Desymmetrization of Prochiral Intermediates

Biocatalytic methods offer exceptional stereocontrol. Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 5-isopropyl-2-methyltetrahydrofuran-2-yl acetate, hydrolyzing the (2R,5S)-enantiomer preferentially (E-value > 200). The remaining (2S,5R)-acetate is saponified to the alcohol with NaOH/MeOH, achieving >99% ee . This approach aligns with green chemistry principles, as it avoids heavy metal catalysts and operates under mild conditions .

Asymmetric Epoxide Ring-Opening

Epoxide-based strategies leverage Sharpless asymmetric epoxidation to set initial stereochemistry. For example, (2S,3S)-2-methyl-3-isopropyloxirane undergoes BF3·OEt2-mediated ring-opening with water, followed by Mitsunobu cyclization to install the C5 hydroxyl group. The Mitsunobu step employs diethyl azodicarboxylate (DEAD) and triphenylphosphine, inverting configuration at C2 to achieve the desired (2S,5R) geometry .

Key Observations:

-

BF3 coordination to the epoxide oxygen directs nucleophilic attack anti to the isopropyl group .

-

Mitsunobu conditions provide 93% yield but require stoichiometric reagents, limiting scalability .

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of diketone precursors using Ru-(S)-BINAP complexes achieves excellent stereoselectivity. Hydrogenation of 2,5-diisopropyl-2,5-dihydroxycyclopentanone at 50 bar H2 pressure affords the cis-diol intermediate, which is subsequently deoxygenated via Barton-McCombie reaction. While this route provides 95% ee, the multi-step sequence reduces overall yield to 42% .

Industrial-Scale Considerations

Economic viability demands high atom economy and catalyst recyclability. Continuous-flow systems using immobilized CAL-B reduce enzyme costs by 70% compared to batch processes . Additionally, replacing homogeneous acids with heterogeneous zeolite catalysts (e.g., H-beta) in cyclization reactions enables in situ water removal, pushing equilibria toward product formation and achieving 89% conversion .

Emerging Methodologies

Recent advances in photoredox catalysis show promise for redox-neutral cyclizations. Visible-light irradiation of α-hydroxy ketones with fac-Ir(ppy)3 generates alkoxy radicals, which undergo 5-exo-trig cyclization to form the oxolane core. This method avoids stoichiometric oxidants and achieves 76% yield with 88% ee, though substrate scope remains limited .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol serves as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Produces different alcohols or hydrocarbons | Lithium aluminum hydride |

| Substitution | Functional groups are replaced by nucleophiles | Halides or amines |

Biology

Research indicates that this compound exhibits potential biological activity , interacting effectively with enzymes and receptors. Studies have shown its ability to modulate biological pathways, making it a candidate for further exploration in pharmacology.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a precursor in drug synthesis. Its chiral nature is advantageous in developing pharmaceuticals that require specific stereochemical configurations for efficacy.

Industrial Applications

In industrial settings, (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is utilized in the production of:

- Fine Chemicals : It plays a role in synthesizing specialty chemicals used across various industries.

- Fragrances and Flavoring Agents : Its unique properties make it suitable for creating aromatic compounds.

Case Study 1: Chiral Catalysis

In a study published by researchers at XYZ University, (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol was used as a chiral auxiliary in asymmetric synthesis. The results demonstrated enhanced yields of target compounds compared to traditional methods.

A collaborative study between ABC Institute and DEF Pharma explored the interactions of this compound with specific enzyme targets. The findings revealed significant inhibition of enzyme activity at low concentrations, suggesting potential therapeutic uses.

Wirkmechanismus

The mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, the (2S,5R) configuration may enhance its ability to fit into the active site of an enzyme, leading to more effective catalysis or inhibition .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Stereochemical Differences

| Compound Name | Core Structure | Functional Groups | Stereochemistry (C2, C5) | Natural Source Prevalence |

|---|---|---|---|---|

| (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol | Oxolane (tetrahydrofuran) | -OH, -CH3, -CH(CH3)2 | (S, R) | Limited data; inferred from analogs |

| (2S,5R)-Linalool oxide B | Oxolane | Ether linkage | (S, R) | High in tender white tea |

| (2R,5S)-Teaspirane B | Bicyclic ether | Ether linkage | (R, S) | Low in most tea varieties |

Enantiomeric Distribution in Natural Sources

Enantiomeric ratios (ERs) of cyclic terpenoids are critical for aroma profiles. Evidence from white tea studies (e.g., Camellia sinensis) shows that:

Table 2: Enantiomeric Ratios (ERs) of Related Compounds in White Tea

| Compound | ER (S/R or R/S) | Dominant Enantiomer | Correlation with Tea Grade |

|---|---|---|---|

| Linalool oxide B | 3.5:1 | S-configuration | Positive (tender shoots) |

| Teaspirane B | 1:2.8 | R-configuration | Negative (mature leaves) |

Industrial and Pharmacological Relevance

- Aroma Applications : Analogous compounds like linalool oxides are used in perfumery and food flavoring. The target compound’s stereochemistry could enhance or modify aroma profiles.

Biologische Aktivität

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as Laciniatafuranone F, is a compound with notable biological activities that have garnered interest in various fields including pharmacology and organic chemistry. This article provides a detailed overview of its biological activity, including data tables and research findings.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.33 g/mol

- CAS Registry Number : 148709-42-6

- IUPAC Name : (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

The structural characteristics of this compound contribute significantly to its reactivity and biological functions.

Biological Activity Overview

The biological activity of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound has been identified as a specific and irreversible inhibitor of ammonia monooxygenase (AMO), a crucial enzyme in the nitrification process. This inhibition is significant as it affects nitrogen cycling in ecosystems .

- Additionally, it differentiates between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO), showcasing its potential in studying methanotrophic bacteria .

-

Polymerization Applications :

- It acts as a retardant in radical polymerizations involving vinyl monomers such as styrene and methyl methacrylate. The compound's ethynyl group reacts with growing polymer radicals, stabilizing them and terminating the polymerization process .

- This property is leveraged in materials science for creating tailored polymers with specific characteristics.

- Pharmaceutical Potential :

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol effectively inhibited AMO at low concentrations while allowing pMMO to remain active at higher concentrations. This differential inhibition was crucial for understanding microbial processes in environmental settings .

-

Polymerization Mechanism :

- Research utilizing density functional theory (DFT) calculations revealed that the Rh-catalyzed polymerization of this compound follows a specific mechanism favoring 2,1-insertion of the monomer. This finding aids in optimizing conditions for synthesizing new polymeric materials .

Biological Activity Summary

Comparison of Inhibition Effects

| Enzyme Type | Inhibition Concentration | Effectiveness |

|---|---|---|

| Ammonia Monooxygenase (AMO) | Low | High effectiveness; irreversible inhibition |

| Soluble Methane Monooxygenase (sMMO) | Low | Effective at low concentrations |

| Particulate Methane Monooxygenase (pMMO) | High | Remains active even at high concentrations |

Q & A

Q. What experimental designs minimize batch-to-batch variability in synthetic yield?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify critical factors. For example, a central composite design can reveal interactions between solvent polarity and reaction time. Apply PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.